molecular formula C9H10INO3 B2909648 5-Iodo-2-methoxy-4,6-dimethylpyridine-3-carboxylic acid CAS No. 2256060-46-3

5-Iodo-2-methoxy-4,6-dimethylpyridine-3-carboxylic acid

Cat. No.: B2909648
CAS No.: 2256060-46-3
M. Wt: 307.087
InChI Key: LSSKIQOSSGIRGX-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 5-iodo-2-methoxy-4,6-dimethylpyridine-3-carboxylic acid typically involves the iodination of 2-methoxy-4,6-dimethylpyridine-3-carboxylic acid. The reaction conditions often include the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite . The reaction is carried out in an organic solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

5-Iodo-2-methoxy-4,6-dimethylpyridine-3-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

5-Iodo-2-methoxy-4,6-dimethylpyridine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-iodo-2-methoxy-4,6-dimethylpyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The iodine atom and methoxy group play crucial roles in its reactivity and binding affinity to biological molecules. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

5-Iodo-2-methoxy-4,6-dimethylpyridine-3-carboxylic acid can be compared with other similar compounds such as:

    2-Methoxy-4,6-dimethylpyridine-3-carboxylic acid: Lacks the iodine atom, which may result in different reactivity and biological activity.

    5-Bromo-2-methoxy-4,6-dimethylpyridine-3-carboxylic acid: Similar structure but with a bromine atom instead of iodine, leading to different chemical properties and reactivity.

    5-Chloro-2-methoxy-4,6-dimethylpyridine-3-carboxylic acid:

Properties

IUPAC Name

5-iodo-2-methoxy-4,6-dimethylpyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10INO3/c1-4-6(9(12)13)8(14-3)11-5(2)7(4)10/h1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSSKIQOSSGIRGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=C1I)C)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10INO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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